5-Oxaspiro[2.5]octan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-oxaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-4-7(6)2-1-3-9-5-7/h6H,1-5,8H2 |
InChI Key |
BTFIZRFXNHMFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2N)COC1 |
Origin of Product |
United States |
Stereochemical Aspects in 5 Oxaspiro 2.5 Octan 1 Amine Synthesis and Derivatization
Enantioselective Synthesis of Chiral Spirocyclic Amines
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development. nih.gov For spirocyclic amines like 5-Oxaspiro[2.5]octan-1-amine, biocatalysis has emerged as a powerful tool for establishing the crucial amine stereocenter with high enantiopurity. One notable approach involves the use of transaminases. In the synthesis of analogous chiral spirocyclic amines, transaminases have been successfully employed to convert a prochiral spirocyclic ketone precursor into the corresponding chiral amine. nih.gov This enzymatic approach offers a sustainable and highly selective alternative to traditional chemical methods. nih.gov
The development of a chiral route to muscarinic M4 agonists, for instance, was enabled by the biocatalytic synthesis of key spirocyclic diamine building blocks. nih.gov While direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, the success with structurally related compounds suggests a promising avenue for future research. The process would likely involve screening a panel of engineered transaminases to identify a biocatalyst with high activity and stereoselectivity for the corresponding 5-oxaspiro[2.5]octan-1-one precursor.
Diastereoselective Control in Ring Formation and Functionalization
Achieving diastereoselective control is paramount when multiple stereocenters are present, as is the case in derivatives of this compound. The relative orientation of the substituents on the two rings is dictated by the stereochemical course of the key bond-forming reactions. While specific studies on the diastereoselective functionalization of this compound are limited, general principles of stereocontrol in the synthesis of spirocycles can be applied.
For instance, in the synthesis of spiro-cyclopropyl oxindoles, organocatalytic cascade reactions, such as vinylogous Michael addition followed by intramolecular alkylation, have demonstrated remarkable stereocontrol. nih.gov These reactions often proceed through sterically demanding transition states that favor the formation of one diastereomer over others. The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereomeric ratio.
Furthermore, in the context of synthesizing related spirocyclic systems for M1/M4 agonists, an attempt to use Ellman's auxiliary chemistry for the stereoselective synthesis of a desired spirocyclic amine resulted in an equimolar mixture of two diastereomers. nih.gov This highlights the challenges in achieving diastereoselectivity and the crucial role of selecting the appropriate chiral directing group for a given substrate.
Application of Chiral Auxiliaries and Catalysts in Stereoselective Transformations
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While the use of Ellman's auxiliary proved unsuccessful in one instance for a related spirocyclic amine, yielding a 1:1 mixture of diastereomers, this result underscores the nuanced and substrate-dependent nature of chiral auxiliary-controlled reactions. nih.gov A variety of other chiral auxiliaries, such as pseudoephedrine amides and oxazolidinones, are commonly employed in asymmetric synthesis and could potentially offer better stereocontrol in the synthesis of this compound derivatives. wikipedia.orgsigmaaldrich.com
The choice of a suitable chiral auxiliary is critical and often requires empirical screening. The auxiliary must not only induce high stereoselectivity but also be readily cleavable under mild conditions to afford the desired product without racemization.
In addition to chiral auxiliaries, chiral catalysts play a pivotal role in enantioselective synthesis. For the construction of spirocyclic systems, chiral N,N'-dioxide/Mg(OTf)2 complexes have been utilized in the enantioselective cyclopropanation of 3-alkenyl-oxindoles with sulfoxonium ylides. researchgate.net Asymmetric iridium-catalyzed hydrogenation of 3H-indoles has also been shown to be an efficient method for the enantioselective synthesis of spirocyclic indoline (B122111) scaffolds. nih.gov The application of such catalytic systems to the synthesis of this compound could provide a direct and atom-economical route to enantiomerically enriched products.
Analysis of Relative and Absolute Stereochemistry of the Spirocenter and Amine-Bearing Carbon
The unambiguous determination of the relative and absolute stereochemistry of chiral molecules is a critical aspect of chemical synthesis and drug development. For this compound and its derivatives, a combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry and preferred conformations of cyclic molecules. nih.gov In a study of 1-oxaspiro[2.5]octane derivatives, the analysis of homonuclear coupling constants and chemical shifts of protons and carbon atoms in the aliphatic rings provided insights into their relative configuration and conformational preferences. nih.govresearchgate.net These NMR parameters are sensitive to the steric and electronic effects of substituents and their spatial orientation. nih.gov For derivatives of this compound, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximities between protons, thereby helping to elucidate the relative configuration of the stereocenters.
While NMR can often establish the relative stereochemistry, determining the absolute configuration typically requires other methods. X-ray crystallography provides the most definitive assignment of both relative and absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained. researchgate.net In cases where crystallization is challenging, chiroptical methods such as circular dichroism (CD) spectroscopy, in conjunction with computational modeling, can be used to assign the absolute configuration.
Reactivity and Transformations of 5 Oxaspiro 2.5 Octan 1 Amine and Its Spirocyclic Scaffolds
Reactivity of the Spirocyclic Ring System
The spirocyclic core of 5-Oxaspiro[2.5]octan-1-amine contains two rings with vastly different chemical properties. The tetrahydropyran (B127337) ring is a relatively stable heterocycle, while the cyclopropane (B1198618) ring is characterized by significant ring strain, making it susceptible to various ring-opening reactions.
The 5-oxaspiro[2.5]octane scaffold incorporates a tetrahydropyran ring, a six-membered oxygen-containing heterocycle. Generally, six-membered rings like cyclohexane (B81311) and its heteroatomic analogs exist in low-energy chair conformations, which minimize both angle and torsional strain. Consequently, the tetrahydropyran portion of the molecule is thermodynamically stable and not prone to spontaneous ring-opening under standard conditions.
While specific studies detailing the ring-opening of the tetrahydropyran moiety in this particular spirocycle are not prominent, its stability can be inferred from general principles of heterocyclic chemistry. Ring-opening of cyclic ethers typically requires harsh conditions, such as strong acids or potent nucleophiles, and is significantly more facile for smaller, more strained rings like epoxides (oxiranes). The development of synthetic routes to oxa-spirocycles via methods like iodocyclization, which result in the formation of stable five- or six-membered ether rings, further underscores the general stability of these structures once formed. rsc.org Therefore, in the context of the this compound scaffold, the tetrahydropyran ring is expected to remain intact during most chemical transformations that target the amine or cyclopropane functionalities.
In stark contrast to the tetrahydropyran ring, the cyclopropane ring is endowed with substantial ring strain, estimated to be around 27 kcal/mol. nih.govmasterorganicchemistry.com This high degree of strain, arising from severe angle deviation from the ideal sp³ tetrahedral angle (60° vs. 109.5°) and torsional strain from eclipsed C-H bonds, is a major driving force for reactivity. masterorganicchemistry.com The C-C bonds within the cyclopropane ring are weaker than typical C-C single bonds and possess enhanced π-character, making the ring susceptible to reactions that lead to its cleavage. nih.govmasterorganicchemistry.com Such strain-release reactions are a cornerstone of cyclopropane chemistry and provide access to a variety of more complex molecular architectures. acs.orgresearchgate.net
Key reactions involving the cyclopropane ring in spirocyclic systems include:
Ring Expansion: Spirocyclopropanes can undergo ring expansion to form larger, less strained rings like cyclobutanes. This process can be initiated by Lewis acids or thermal induction, often proceeding through a stabilized cyclopropyl (B3062369) carbinyl cation intermediate. nih.gov
Nucleophilic Ring-Opening: The strained ring can be opened by various nucleophiles. For instance, the reaction of spirocyclopropanes with amines can lead to the formation of bicyclic heterocyclic compounds. researchgate.net
Hydrogenation: Catalytic hydrogenation using catalysts such as nickel or platinum can cleave the cyclopropane ring to yield saturated hydrocarbons. pharmaguideline.com This reaction becomes progressively more difficult with larger, less strained cycloalkanes. pharmaguideline.com
Halogenation: The addition of halogens like bromine or chlorine can occur without UV light, leading to ring-opened addition products. pharmaguideline.com
The table below summarizes some common strain-release reactions applicable to the cyclopropane moiety.
| Reaction Type | Reagents/Conditions | Product Type | Driving Force | Reference |
| Ring Expansion | Lewis Acid or Heat | Cyclobutane Derivatives | Strain release, formation of C=O bond | nih.gov |
| Nucleophilic Opening | Amines, Iodide, Ylides | Bicyclic Heterocycles | Strain release | researchgate.net |
| Hydrogenation | H₂, Ni or Pt catalyst | Saturated Hydrocarbons | Strain release | pharmaguideline.com |
| Halogenation | Br₂ or Cl₂ in CCl₄ (dark) | 1,3-Dihalopropane Derivatives | Strain release | pharmaguideline.com |
Transformations of the Amine Functionality
The primary amine group in this compound is a versatile functional handle that allows for a wide array of chemical modifications. These transformations are fundamental in organic synthesis for creating new C-N bonds and introducing diverse functional groups, which is particularly valuable in the construction of biologically active molecules and novel materials.
N-Alkylation is the process of adding an alkyl group to the nitrogen atom. This can be achieved through several standard methods, including reaction with alkyl halides or reductive amination. A more modern and sustainable approach involves the direct coupling of amines with alcohols, often mediated by transition metal catalysts, which proceeds via a "borrowing hydrogen" mechanism. rsc.org This method avoids the pre-functionalization of the alkylating agent and typically produces water as the only byproduct.
N-Acylation is a fundamental and widely used transformation for amines, leading to the formation of a stable amide bond. nih.gov This reaction is crucial for peptide synthesis and for the protection of amine groups during multi-step syntheses. nih.gov Acylation can be performed using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. An environmentally friendly method utilizes N-acylbenzotriazoles, which allows the reaction to be conducted efficiently in water at room temperature or under microwave irradiation. nih.gov
The table below provides examples of common N-acylation reactions.
| Acylating Agent | Typical Conditions | Product | Key Advantages | Reference |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et₃N) | Amide | High reactivity | nih.gov |
| Acid Anhydride ((R-CO)₂O) | Base or neat | Amide | Milder than acyl chlorides | nih.gov |
| Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | Amide | High versatility | nih.gov |
| N-Acylbenzotriazole | Water, RT or Microwave | Amide | Green conditions, high yield | nih.gov |
Beyond simple alkylation and acylation, the primary amine of this compound can be converted into a broad spectrum of other nitrogen-containing functional groups.
Amides: As discussed previously, amide formation is a robust and common reaction for primary amines. nih.gov
Sulfonamides: Reaction of the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine yields sulfonamides. These derivatives are important in medicinal chemistry and can also serve as protecting groups for amines. The availability of related sulfonyl chlorides, such as 6-oxaspiro[2.5]octane-1-sulfonyl chloride, highlights the accessibility of these scaffolds for creating sulfonamide linkages. sigmaaldrich.com
Guanidines: The amine can be converted into a guanidine (B92328) moiety. A classic method involves reacting the primary amine with an S-methylisothiourea salt. nih.gov This transformation was a key step in the industrial synthesis of the drug guanadrel. nih.gov
Imines: Condensation with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases), which are versatile intermediates for further transformations, such as reduction to secondary amines or reaction with nucleophiles.
The amine functionality can also play an active role in mediating or directing chemical reactions. In multi-component reactions, primary amines are often used as key starting materials that participate in sequential bond-forming events to rapidly build molecular complexity. For example, primary amines can react in situ with activated alkynes to form β-enamino ester intermediates. nih.gov These intermediates can then be trapped by other electrophiles in the reaction mixture, leading to the one-pot synthesis of complex heterocyclic systems, such as functionalized spiro[indoline-3,4'-pyridines]. nih.gov
Furthermore, the amine group can be involved in modern synthetic methods like visible-light-induced functionalization. acs.org In such processes, the amine can be transformed into a radical cation intermediate, enabling C-H functionalization at a position alpha to the nitrogen, leading to the formation of new C-C bonds and complex cyclic structures. acs.org These advanced methods showcase the ability of the amine group to go beyond simple derivatization and act as an integral component in complex chemical transformations.
Functional Group Interconversions at Peripheral Positions
The primary amine functionality of this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of diverse derivatives. These transformations primarily involve reactions at the nitrogen atom, such as acylation, alkylation, and sulfonylation.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is a common strategy to introduce a wide range of substituents and modify the electronic and steric properties of the parent amine. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) would yield N-(5-oxaspiro[2.5]octan-1-yl)acetamide.
Alkylation: N-alkylation of the primary amine can be achieved through various methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. This method offers greater control over the degree of alkylation.
Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. organic-chemistry.orgorganic-chemistry.org This functional group is a key feature in many biologically active compounds. For example, treatment with p-toluenesulfonyl chloride would yield N-(5-oxaspiro[2.5]octan-1-yl)-4-methylbenzenesulfonamide.
The following table summarizes these key functional group interconversions:
| Transformation | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride (e.g., RCOCl), base (e.g., Et3N), solvent (e.g., CH2Cl2) | Amide |
| Alkylation | Alkyl halide (e.g., R-X), base; or Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride (e.g., RSO2Cl), base (e.g., pyridine) | Sulfonamide |
Rearrangement Reactions of the Spirocyclic Skeleton
While specific studies on the rearrangement reactions of the this compound skeleton are not extensively documented, plausible rearrangement pathways can be inferred from the reactivity of related spirocyclic systems, particularly under acidic or thermal conditions. The inherent ring strain of the cyclopropane ring can be a driving force for such transformations.
Acid-Catalyzed Rearrangements: Treatment of spirocyclic systems containing small rings with Lewis or Brønsted acids can induce skeletal rearrangements. acs.orgresearchgate.netnih.gov For the this compound scaffold, protonation of the ether oxygen could initiate a ring-opening of the tetrahydropyran ring, potentially leading to a cascade of rearrangements involving the cyclopropane ring. Alternatively, Lewis acid coordination to the oxygen atom could facilitate similar transformations. For example, treatment with a Lewis acid like BF3·OEt2 could lead to ring expansion or contraction, depending on the migratory aptitude of the adjacent bonds.
Thermal Rearrangements: Thermally induced rearrangements are also a possibility for strained spirocyclic compounds. nih.govresearchgate.netresearchgate.net Heating this compound or its derivatives could potentially lead to isomerization or decomposition, driven by the release of ring strain. The specific products would depend on the reaction conditions and the substitution pattern of the molecule.
It is important to note that these are hypothetical pathways based on the reactivity of analogous structures, and experimental validation for this compound is required.
Oxidative and Reductive Transformations of the Compound
The chemical reactivity of this compound also extends to oxidative and reductive transformations, primarily centered around the amine functionality and the spirocyclic core.
Oxidative Transformations: The primary amine group of this compound is susceptible to oxidation by various reagents. quora.comubc.ca Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide, can lead to a variety of products depending on the reaction conditions. libretexts.orgsciencemadness.org For instance, controlled oxidation might yield the corresponding hydroxylamine (B1172632) or nitroso compound. More vigorous oxidation could potentially lead to the cleavage of the C-N bond or oxidation of the carbon skeleton. The presence of the ether linkage within the tetrahydropyran ring might also be a site for oxidative cleavage under harsh conditions.
Reductive Transformations: The core spiro[2.5]octane skeleton of this compound is fully saturated and therefore generally resistant to reduction under standard catalytic hydrogenation conditions. However, reductive transformations can be highly relevant for derivatives of this compound. For example, if the amine is converted to an amide or a sulfonamide, these functional groups can be subsequently reduced. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides back to amines. youtube.com Similarly, should any part of the spirocyclic scaffold be functionalized with a reducible group (e.g., a ketone or an ester), standard reduction protocols could be applied. masterorganicchemistry.comrsc.org For instance, a derivative containing a carbonyl group on the tetrahydropyran ring could be reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH4).
The following table outlines potential oxidative and reductive transformations:
| Transformation | Reagents and Conditions | Potential Product(s) | Notes |
| Oxidation of Amine | Mild oxidizing agent (e.g., H2O2) | Hydroxylamine/Nitroso compound | Product depends on reagent and conditions. |
| Oxidation of Amine | Strong oxidizing agent (e.g., KMnO4) | C-N bond cleavage products, oxidized carbon skeleton | Reaction can be difficult to control. quora.comlibretexts.org |
| Reduction of Derivatives | LiAlH4 | Amine (from amide precursor) | The core spirocycle is unreactive to reduction. |
| Reduction of Derivatives | NaBH4 | Alcohol (from ketone/aldehyde precursor) | Applicable to functionalized derivatives. |
Computational Chemistry Studies on 5 Oxaspiro 2.5 Octan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 5-Oxaspiro[2.5]octan-1-amine. While direct studies on this molecule are scarce, analysis of related spiro-oxiranes and aminocyclohexane derivatives allows for a detailed prediction of its properties.
The spiro-fused oxirane ring introduces significant ring strain, which is reflected in the bond lengths and angles. The C-C bond of the oxirane is expected to be elongated compared to a typical C-C single bond, and the C-O bonds will also be strained. The C-O-C bond angle within the oxirane is necessarily acute, contributing to its high reactivity. The presence of the electronegative oxygen atom in the oxirane and the nitrogen atom in the amine group leads to a polarized electron distribution. The nitrogen atom of the amine group will be a site of high electron density, rendering it nucleophilic.
The carbon atoms of the oxirane ring will be electrophilic due to the polarization of the C-O bonds. This electronic characteristic is a key determinant of the molecule's reactivity, particularly towards nucleophilic attack. The cyclohexane (B81311) ring, in its preferred chair conformation, will exhibit standard C-C and C-H bond lengths and angles. The attachment of the amine group to the cyclohexane ring will influence the local electronic environment, with the nitrogen atom's lone pair of electrons playing a crucial role in its chemical behavior.
Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C1-C2 (oxirane) | ~1.48 Å |
| C1-O (oxirane) | ~1.44 Å |
| C2-O (oxirane) | ~1.44 Å |
| C-N (amine) | ~1.47 Å |
| ∠C1-O-C2 (oxirane) | ~61° |
| ∠H-N-H (amine) | ~107° |
Note: These values are illustrative and based on typical values for similar functional groups in related molecules.
Conformational Analysis and Energy Landscapes of the Spirocyclic System
The conformational landscape of this compound is primarily dictated by the cyclohexane ring, which can adopt several conformations, including the chair, boat, and twist-boat forms. libretexts.orgbyjus.compressbooks.pubdavuniversity.orgwikipedia.org The chair conformation is generally the most stable for cyclohexane and its derivatives due to the minimization of angle and torsional strain. libretexts.orgbyjus.compressbooks.pub
For this compound, the spiro-fused oxirane ring at C3 of the cyclohexane ring introduces specific steric constraints that influence the conformational equilibrium. The presence of the spirocyclic junction may slightly distort the ideal chair conformation. The amine group at C1 can exist in either an axial or equatorial position. The relative stability of these two conformers is determined by steric interactions. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial interactions. wikipedia.org
Computational methods can be used to calculate the relative energies of the different conformers and the energy barriers for interconversion between them. This would involve a systematic search of the potential energy surface. The chair conformation with the amine group in the equatorial position is predicted to be the global minimum energy structure. The energy difference between the equatorial and axial conformers can be quantified, providing insight into the conformational preferences at different temperatures. The boat and twist-boat conformations are expected to be higher in energy and represent transition states or local minima on the energy landscape. byjus.comdavuniversity.org
Table 2: Predicted Relative Energies of this compound Conformers (Illustrative)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial Amine) | 0.0 |
| Chair (Axial Amine) | ~1.5 - 2.5 |
| Twist-Boat | ~5.0 - 6.0 |
| Boat | ~6.5 - 7.5 |
Note: These values are illustrative and based on typical energy differences for substituted cyclohexanes.
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the reaction mechanisms of organic compounds. For this compound, a key reaction is the nucleophilic ring-opening of the strained oxirane ring. pressbooks.pubchemistrysteps.comwikipedia.orglibretexts.org The amine group within the same molecule can act as an intramolecular nucleophile, or an external nucleophile could attack the oxirane.
Theoretical studies on analogous systems have shown that the ring-opening can proceed through either an SN1-like or SN2-like mechanism, depending on the reaction conditions (e.g., acidic or basic catalysis) and the substitution pattern of the epoxide. pressbooks.publibretexts.org
In an acid-catalyzed reaction, the oxygen of the oxirane is protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms of the oxirane. Computational modeling can predict the regioselectivity of this attack. For unsymmetrical epoxides, the attack generally occurs at the more substituted carbon atom in an SN1-like fashion, proceeding through a transition state with significant carbocationic character. pressbooks.publibretexts.org
Under basic or neutral conditions, the ring-opening typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane. chemistrysteps.comic.ac.uk Computational chemists can locate the transition state structures for these reactions, which represent the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
For the intramolecular ring-opening of this compound, computational studies could predict the feasibility of such a reaction and the structure of the resulting cyclic amino alcohol.
Modeling of Intermolecular Interactions and Solvation Effects
The chemical behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding molecules, particularly solvent molecules. Computational modeling can provide a detailed picture of these intermolecular interactions and their effect on the molecule's properties and reactivity.
The amine and oxirane groups are both capable of forming hydrogen bonds. The amine group can act as a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the nitrogen lone pair). The oxygen atom of the oxirane can act as a hydrogen bond acceptor. In a protic solvent like water or an alcohol, a network of hydrogen bonds would form around the solute molecule.
Computational methods can be used to model these interactions explicitly, by including a number of solvent molecules in the calculation, or implicitly, by using a continuum solvation model. researchgate.netnih.govacs.orgresearchgate.netnih.gov These models can predict the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent.
Furthermore, these models can be used to study the effect of the solvent on the conformational equilibrium and on the reaction mechanisms. For example, a polar solvent might stabilize a more polar conformer or a charge-separated transition state, thereby altering the reaction pathway compared to the gas phase. Understanding these solvation effects is crucial for predicting the behavior of this compound in a realistic chemical environment.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclohexane |
Advanced Applications in Organic Synthesis and Chemical Biology
Utilization as Rigid Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover large areas of chemical space, facilitating the discovery of new biological probes and drug leads. whiterose.ac.uknih.gov The rigid, three-dimensional structure of 5-Oxaspiro[2.5]octan-1-amine makes it an exemplary scaffold for DOS. Unlike flat, aromatic systems, its spirocyclic core presents substituents in well-defined vectors, creating molecules with greater shape complexity. researchgate.net
The inherent rigidity of the spiro[2.5]octane framework is crucial, as it minimizes the conformational entropy penalty that can occur when a ligand binds to a biological target. baranlab.org This pre-organization of the molecular structure can favor the adoption of a bioactive conformation, a key principle in designing potent molecular agents. researchgate.net In a DOS campaign, the primary amine of this compound serves as a versatile chemical handle for appending a wide array of building blocks, while the oxaspirocycle core ensures that the resulting library members possess a consistent, non-planar geometry. This approach allows for the systematic exploration of chemical space around a defined 3D core, increasing the probability of identifying novel and potent bioactive compounds. nih.govrsc.org
Development of Novel Building Blocks for Complex Molecular Architectures
The synthesis of complex molecular architectures relies on the availability of functionalized building blocks that can be used for the bottom-up, modular assembly of larger structures. nih.govnih.gov this compound and related oxaspirocycles are increasingly sought-after building blocks due to their ability to impart favorable sp³-rich character and three-dimensionality to target molecules. beilstein-journals.orgresearchgate.net
The primary amine functionality allows for its direct integration into larger molecules through common chemical transformations such as amidation, reductive amination, and alkylation. rsc.org This enables chemists to introduce the rigid oxaspirooctane motif into a wide range of molecular contexts, from small-molecule drug candidates to more complex supramolecular systems. The presence of the oxygen atom within the spirocycle also distinguishes it from its carbocyclic counterparts, influencing properties like polarity and hydrogen bond accepting capability, which can be strategically exploited in molecular design. baranlab.org
Bioisosteric Replacement Strategies Involving Spirocyclic Amine Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry for optimizing drug candidates. Spirocyclic scaffolds like this compound are emerging as effective bioisosteres for traditional, planar ring systems.
Replacement of Aromatic and Heteroaromatic Rings for Enhanced Properties
In a trend often described as "escaping flatland," medicinal chemists are increasingly replacing flat aromatic and heteroaromatic rings with saturated, 3D scaffolds. researchgate.net Spirocycles such as spiro[3.3]heptane have been successfully used as bioisosteric replacements for benzene (B151609) rings in drug candidates. This strategy is driven by the understanding that increased sp³ character is often correlated with higher clinical success rates. researchgate.net The this compound scaffold offers a similar advantage, providing a non-planar core that can mimic the substituent exit vectors of substituted aromatic rings while introducing a more complex and novel three-dimensional shape. This can lead to improved binding interactions with protein targets and provide access to new intellectual property.
Modulation of Molecular Properties (e.g., water solubility, lipophilicity, metabolic stability)
One of the most significant advantages of using oxaspirocyclic scaffolds is their ability to favorably modulate key physicochemical properties of a molecule. The incorporation of an oxygen atom into the spirocyclic unit can dramatically improve aqueous solubility and lower lipophilicity (logD) compared to analogous carbocyclic spirocycles. baranlab.org This is a critical advantage in drug discovery, where poor solubility and high lipophilicity can lead to unfavorable pharmacokinetic profiles.
Research has shown that replacing a simple cycloalkane with an oxa-spirocycle can lead to a substantial increase in water solubility—in some cases by as much as 40-fold. baranlab.org This effect is attributed to the ability of the ether oxygen to act as a hydrogen bond acceptor, disrupting crystal packing and improving interactions with water. Concurrently, this modification typically reduces the molecule's lipophilicity. researchgate.net
| Compound Type | Example Structure | Water Solubility (μM) | Lipophilicity (logD at pH 7.4) |
|---|---|---|---|
| Cyclohexane (B81311) Analogue | ![]() | <5 | 3.1 |
| Spiro[3.3]heptane Analogue | ![]() | 9 | 2.8 |
| Oxa-spiro[3.3]heptane Analogue | ![]() | 360 | 1.8 |
Table 1: Comparison of physicochemical properties for a model compound series, demonstrating the impact of incorporating spirocyclic and oxa-spirocyclic motifs. Data adapted from research findings on oxa-spirocycles. baranlab.org
Applications in Constraining Conformation for Ligand Design
The conformational flexibility of a ligand is a critical parameter in drug design. Highly flexible molecules often pay a significant entropic penalty upon binding to their target, which can decrease binding affinity. Introducing structural constraints is a well-established strategy to reduce this penalty by pre-organizing the ligand into a bioactive conformation. researchgate.net
The rigid nature of the this compound scaffold is ideal for this purpose. baranlab.org By incorporating this spirocycle into a ligand, chemists can lock key functional groups into specific spatial orientations, reducing the number of low-energy conformations the molecule can adopt. This conformational restriction can lead to a significant improvement in binding potency and selectivity for the intended biological target.
Integration into Macrocyclic or Polycyclic Systems
Macrocycles are an important class of molecules in drug discovery, known for their ability to tackle challenging biological targets such as protein-protein interactions. The synthesis of macrocycles often involves the cyclization of a linear precursor containing multiple reactive functional groups.
While specific examples of this compound being integrated into macrocyclic systems are not yet widely reported, its structure makes it a highly suitable building block for such applications. The primary amine can serve as a key nucleophile in macrocyclization reactions, for instance, in the formation of a large lactam ring. Incorporating a rigid, 3D scaffold like the oxaspiro[2.5]octane core into a macrocyclic backbone would be a powerful strategy. It could serve as a "turn-inducing" element, helping to pre-organize the linear precursor for efficient cyclization and imparting a defined three-dimensional structure to the final macrocycle. This approach could lead to the development of novel macrocycles with unique shapes and improved drug-like properties.
Future Research Directions and Challenges
Development of More Sustainable and Green Synthetic Methods for Spirocyclic Amines
A primary challenge in the synthesis of complex molecules like 5-Oxaspiro[2.5]octan-1-amine is the development of environmentally benign and efficient synthetic routes. Future research will increasingly focus on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comsciencedaily.com
Key areas of development include:
Photocatalysis: Visible-light-induced reactions offer a green alternative to traditional methods, often proceeding under mild, transition-metal-free conditions. acs.org The development of photocatalytic C-H functionalization or cycloaddition strategies could provide novel, atom-economical pathways to spirocyclic amine cores. acs.org
Biocatalysis: The use of enzymes for chiral amine synthesis is a rapidly growing field. mdpi.com Future efforts may focus on identifying or engineering enzymes capable of stereoselectively constructing the spirocyclic framework, offering a highly efficient and sustainable route to enantiopure products.
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single operation without isolating intermediates significantly improves efficiency and reduces solvent waste. mdpi.com Research into tandem reactions that can rapidly assemble the spiro[2.5]octane skeleton from simple precursors is a promising direction.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. Applying this technology to key bond-forming steps in the synthesis of spirocyclic amines could offer a more sustainable process. mdpi.com
| Green Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Visible-Light Photocatalysis | Mild conditions, transition-metal-free, high diastereoselectivity. acs.org | C-H functionalization, cycloadditions. |
| Biocatalysis | High enantioselectivity, aqueous media, mild conditions. mdpi.com | Asymmetric synthesis of chiral amines. |
| One-Pot Synthesis | Reduced waste, improved atom economy, operational simplicity. mdpi.com | Tandem cyclization/amination reactions. |
| Microwave Assistance | Faster reaction times, improved yields, solvent-free conditions. mdpi.com | Iridium-catalyzed alkylation of amines. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The strained cyclopropane (B1198618) ring fused to a tetrahydropyran (B127337) in this compound is a source of significant ring strain, suggesting a rich and underexplored reactivity profile. nih.gov Future research should focus on leveraging this strain for novel chemical transformations.
Strain-Release Driven Reactions: The relief of ring strain can be a powerful driving force for chemical reactions. nih.gov Investigating transformations where the cyclopropane or oxirane (if viewed as a precursor) ring opens to form new, more complex structures is a key area. This could lead to unprecedented rearrangements and cascade reactions, providing access to diverse molecular architectures. nih.govresearchgate.net
Domino Cascades: Enantioselective domino cascades, where a single catalytic event triggers a sequence of reactions, are highly efficient for building molecular complexity. nih.govresearchgate.net Developing rhodium-catalyzed or other metal-catalyzed asymmetric addition/spirocyclization sequences starting from linear substrates could provide a single-step route to the enantioenriched spirocyclic core. nih.govresearchgate.net
Functionalization of the Spirocyclic Core: Beyond reactions involving the amine group, developing methods for the selective functionalization of the C-H bonds on the carbocyclic and heterocyclic rings is crucial. This would allow for the late-stage diversification of the scaffold, enabling the synthesis of a wide array of derivatives for biological screening.
Application of Flow Chemistry and Automated Synthesis for Scalable Production
To move from laboratory-scale synthesis to industrial production and to facilitate the rapid generation of compound libraries for drug discovery, modern synthesis technologies are essential. nih.govresearchgate.net
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. acs.orgsoci.org Developing a continuous flow process for this compound would enable its production on a larger scale, which is critical for its use in drug development programs. nih.gov A modular flow system could telescope multiple synthetic steps, minimizing manual handling and purification. researchgate.net
Automated Library Synthesis: Integrating flow reactors with automated systems, including autosamplers and online analysis, allows for the rapid synthesis of a library of derivatives. nih.gov By varying the inputs, hundreds of analogs can be synthesized and screened in a short period, accelerating the hit-to-lead optimization process in drug discovery. soci.org This approach has been successfully used for other spirocyclic scaffolds and is directly applicable here. nih.gov
| Technology | Key Advantages | Application to this compound |
| Flow Chemistry | Scalability, safety, precise control of reaction parameters. nih.govacs.org | Gram-scale production for advanced studies. nih.gov |
| Automated Synthesis | High-throughput library generation, rapid SAR exploration. soci.org | Synthesis of diverse derivatives for screening. |
| Telescoped Reactions | Reduced purification steps, increased efficiency. researchgate.net | Multi-step synthesis in a single, continuous process. |
Advanced Computational Design and High-Throughput Screening for New Derivatives
Computational chemistry and high-throughput screening (HTS) are indispensable tools in modern chemical research for accelerating the discovery of novel molecules with desired properties. acs.orgresearchgate.net
Computational Design: By using computational models, researchers can design virtual libraries of this compound derivatives and predict their properties, such as binding affinity to a biological target or physicochemical characteristics. researchgate.netnih.gov This in silico screening approach helps prioritize which compounds to synthesize, saving time and resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity. eco-vector.com The development of automated synthesis platforms for spirocyclic amines directly feeds into HTS campaigns. acs.org
Machine Learning and QSAR: Machine learning algorithms can be trained on existing data to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of new, unsynthesized derivatives of this compound, further guiding the design of more potent and selective compounds. nih.gov
Expanding the Utility of this compound in Emerging Fields of Chemical Research
While the primary interest in spirocyclic amines lies in medicinal chemistry due to their three-dimensional nature which is favorable for interacting with protein targets, their unique properties could be leveraged in other emerging fields. tandfonline.commdpi.com
Materials Science: The rigid, well-defined structure of the spirocyclic core could be incorporated into polymers or other materials to impart specific properties. For example, they could be used to create materials with unique thermal or mechanical characteristics.
Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric metal catalysis or as organocatalysts themselves. The fixed spatial arrangement of substituents could lead to high levels of stereocontrol in chemical reactions.
Chemical Biology: The spirocyclic scaffold could be used to develop chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, derivatives could be used to label and visualize specific proteins or cellular components.
Agrochemicals: The search for new herbicides, fungicides, and insecticides is an ongoing effort. The novel structural class of spirocyclic amines could yield compounds with new modes of action against agricultural pests. longdom.org
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and related spirocyclic amines, paving the way for new discoveries in medicine, materials, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



